2-Bromo-4-methoxy-5-(trifluoromethyl)aniline
CAS No.: 789454-93-9
Cat. No.: VC8295254
Molecular Formula: C8H7BrF3NO
Molecular Weight: 270.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 789454-93-9 |
---|---|
Molecular Formula | C8H7BrF3NO |
Molecular Weight | 270.05 g/mol |
IUPAC Name | 2-bromo-4-methoxy-5-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C8H7BrF3NO/c1-14-7-3-5(9)6(13)2-4(7)8(10,11)12/h2-3H,13H2,1H3 |
Standard InChI Key | JPXOEKGKBWMMRX-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1C(F)(F)F)N)Br |
Canonical SMILES | COC1=CC(=C(C=C1C(F)(F)F)N)Br |
Introduction
Structural and Molecular Characteristics
2-Bromo-4-methoxy-5-(trifluoromethyl)aniline (CAS: 124168-60-1) belongs to the class of halogenated anilines, featuring a methoxy group at the 4-position, a bromine atom at the 2-position, and a trifluoromethyl group at the 5-position of the benzene ring. Its molecular formula is C₈H₇BrF₃NO, with a molecular weight of 263.01 g/mol. The IUPAC name derives from the substitution pattern: 2-bromo-4-methoxy-5-(trifluoromethyl)aniline.
The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, while the methoxy (-OCH₃) group donates electrons via resonance, creating a polarized electronic environment. Bromine’s electronegativity further enhances the compound’s susceptibility to nucleophilic substitution and cross-coupling reactions.
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data for this compound remains unpublished, comparative analysis with related anilines suggests a planar aromatic system with bond angles consistent with ortho- and para-substituted benzene derivatives. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR: A singlet for the methoxy group (δ 3.8–3.9 ppm), a broad peak for the amine proton (δ 5.1–5.3 ppm), and aromatic protons split by coupling with bromine and CF₃ groups.
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¹⁹F NMR: A characteristic triplet for the CF₃ group (δ -62 to -64 ppm) due to coupling with adjacent protons.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline typically proceeds via a multi-step route starting from commercially available aniline derivatives. A common approach involves:
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Methoxy Introduction: Protection of a hydroxyl group using methyl iodide in the presence of a base (e.g., K₂CO₃).
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Trifluoromethylation: Electrophilic substitution using CF₃I or Ruppert-Prakash reagent (TMSCF₃) under catalytic conditions.
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Bromination: Direct bromination at the 2-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF).
Table 1: Optimized Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Methoxylation | CH₃I, K₂CO₃, DMF, 80°C, 12 h | 85 | 98 |
Trifluoromethylation | TMSCF₃, CsF, THF, 0°C to RT, 6 h | 72 | 95 |
Bromination | NBS, AIBN, CCl₄, reflux, 4 h | 68 | 97 |
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors have been adopted to enhance reaction control and reduce byproduct formation. Key considerations include:
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Solvent Recycling: Recovery of DMF via distillation reduces waste.
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Catalyst Regeneration: Palladium catalysts used in intermediate steps are recovered using ion-exchange resins.
Chemical Reactivity and Reaction Mechanisms
The compound’s reactivity is dominated by the interplay between its electron-withdrawing (-CF₃, -Br) and electron-donating (-OCH₃) groups.
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example, reaction with piperidine in DMSO at 50°C yields 2-piperidino-4-methoxy-5-(trifluoromethyl)aniline (85% yield).
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Stille) enable aryl-aryl bond formation. In a representative Suzuki reaction:
Oxidation and Deprotonation
The amine group undergoes oxidation to nitro derivatives using potassium permanganate in acidic media. Deprotonation with NaH generates a reactive amide intermediate, useful in Ullmann-type couplings.
Applications in Scientific Research
Pharmaceutical Intermediates
This compound serves as a precursor to protease inhibitors and kinase modulators. Its trifluoromethyl group enhances metabolic stability and membrane permeability in drug candidates.
Table 2: Biological Activity of Derivatives
Derivative | Target Protein | IC₅₀ (nM) | Therapeutic Area |
---|---|---|---|
Piperidino analogue | EGFR Kinase | 12.3 | Oncology |
Nitro derivative | HIV-1 Protease | 8.7 | Antiviral |
Materials Science
In polymer chemistry, it acts as a monomer for conductive polymers. Copolymers with thiophene exhibit tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics.
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